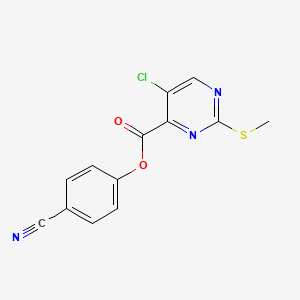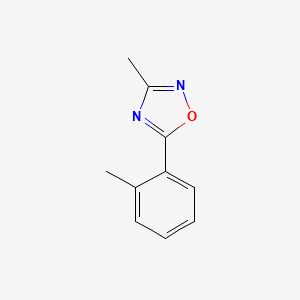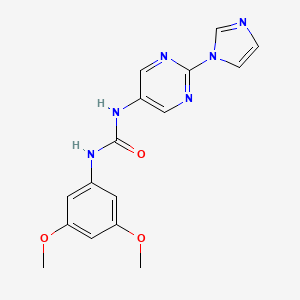
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3,5-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3,5-dimethoxyphenyl)urea is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
Research indicates that compounds containing pyrimidine and imidazole rings can be synthesized using various reagents and methods, which are crucial for developing pharmaceuticals and agrochemicals. For instance, the use of N,N′-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) has been described as an efficient reagent for synthesizing pyrimidone and pyrimidine derivatives through the Biginelli reaction, demonstrating the versatility of urea derivatives in synthesizing complex heterocyclic compounds (G. Rao, B. N. Acharya, Sanjeev K. Verma, & M. P. Kaushik, 2011).
Biological Studies
The antimicrobial activity of synthesized pyrimidines indicates their potential in developing new therapeutic agents. For example, the synthesis and biological evaluation of oxopyrimidines and thiopyrimidines have shown promising results in antibacterial and antifungal activities, highlighting the potential of such compounds in medicinal chemistry (M. Ladani, S. Tala, J. Akbari, M. F. Dhaduk, & H. Joshi, 2009).
Herbicide Development
Compounds with pyrimidine and imidazole structures have been investigated for their use in agriculture, particularly as herbicides. The synthesis and herbicidal activity of urea compounds containing pyrimidine and 1,3,4-thiadiazole rings, designed through multi-step reactions, show that these compounds can offer moderate inhibitory activities against certain plant species, suggesting their potential application in developing new herbicides (Sheng Zilian, 2014).
Material Science Applications
In material science, the synthesis and characterization of new compounds often lead to the discovery of materials with unique properties. Although not directly related to the compound , research on similar chemical structures can inform the development of materials with potential applications in electronics, photonics, and nanotechnology. For instance, the study of imidazole derivatives and their reactivity suggests potential applications in creating new materials with desirable electronic and optical properties (Mossaraf Hossain, Renjith Thomas, Y. Mary, K. S. Resmi, Stevan Armaković, Sanja J. Armaković, A. Nanda, G. Vijayakumar, & C. V. Alsenoy, 2018).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-24-13-5-11(6-14(7-13)25-2)20-16(23)21-12-8-18-15(19-9-12)22-4-3-17-10-22/h3-10H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOXOCIIDLOGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3,5-dimethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

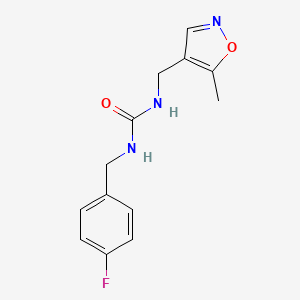
![(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride](/img/structure/B2730105.png)
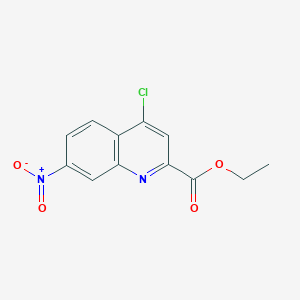
![1-(4-methylphenyl)-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2730110.png)

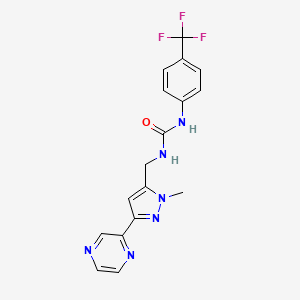
![1-(3-(Benzo[d]thiazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea](/img/structure/B2730114.png)
![1-(2-bromoallyl)-2-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2730116.png)
![3-amino-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2730117.png)

![2,5-dichloro-N-[3-[(2,5-dichlorothiophene-3-carbonyl)amino]naphthalen-2-yl]thiophene-3-carboxamide](/img/structure/B2730119.png)
![1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2730120.png)
